molecular formula C9H13ClN2OS B2521116 2-chloro-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide CAS No. 1225704-32-4

2-chloro-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide

Cat. No.: B2521116
CAS No.: 1225704-32-4
M. Wt: 232.73
InChI Key: UBKHYYDABMQXGN-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide ( 1225704-32-4) is a chemical compound of significant research interest, particularly within medicinal chemistry and neuroscience. Its structure, which incorporates a 1,3-thiazole heterocycle linked to a chloro-propanamide chain, identifies it as part of a class of N-(thiazol-2-yl) derivatives that have been investigated as potent and selective pharmacological tools . Research on analogous compounds has revealed their activity as negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . This mechanism involves state-dependent inhibition and suggests targeting of the receptor's transmembrane and/or intracellular domains . Such compounds are valuable for exploring ZAC's poorly elucidated physiological functions, as they represent a first-in-class of selective ZAC antagonists with minimal activity at other related receptors like 5-HT3, nACh, GABAA, or glycine receptors . Thiazole-containing compounds, in general, are privileged scaffolds in drug discovery, frequently appearing in molecules with diverse biological activities. This makes this compound a versatile building block for developing novel bioactive molecules and probing complex biological systems. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2OS/c1-6(10)7(13)12-9(2,3)8-11-4-5-14-8/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKHYYDABMQXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)(C)C1=NC=CS1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide typically involves the reaction of 2-amino-1,3-thiazole with 2-chloropropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's thiazole moiety is known for its diverse pharmacological properties, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole-containing compounds demonstrate activity against various bacterial strains and fungi. A study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives revealed promising antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of thiazole derivatives has also been explored extensively. In vitro studies have indicated that compounds similar to 2-chloro-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide can inhibit the growth of cancer cell lines, such as MCF7 (breast cancer) and others. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Agricultural Applications

Thiazole derivatives are being investigated for their role in agrochemicals. The structural features of this compound may contribute to its efficacy as a pesticide or herbicide. Compounds with similar structures have been reported to exhibit insecticidal properties, suggesting potential applications in crop protection .

Material Science Applications

The compound's unique chemical structure allows it to be used as a precursor in the synthesis of novel materials. For example, thiazole-based compounds are utilized in creating polymers with specific properties tailored for industrial applications. The amide functional group is particularly valuable in forming strong intermolecular interactions within polymer matrices .

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryAntimicrobial activity against bacteria and fungi
Anticancer effects on MCF7 cell line
AgriculturalPotential use as pesticides or herbicides
Material ScienceUsed as precursors for novel polymers

Case Studies

  • Antimicrobial Study : A series of thiazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain derivatives exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, establishing a correlation between structure and activity .
  • Anticancer Evaluation : In a study focusing on anticancer properties, several thiazole derivatives were evaluated against human breast adenocarcinoma cell lines. The findings demonstrated that specific modifications to the thiazole ring enhanced cytotoxicity, providing insights into structure-activity relationships .
  • Agricultural Research : Investigations into the agricultural applications of thiazole derivatives revealed their effectiveness as insecticides. Field trials indicated that these compounds could significantly reduce pest populations while being environmentally friendly compared to traditional pesticides .

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

  • 3-Bromo-N-(1,3-thiazol-2-yl)propanamide (3a): This analog replaces the chloro group with bromine and lacks the propan-2-yl spacer. The bromine increases molecular mass (215.68 vs. Synthesized via reaction of thiazol-2-amine with 3-bromopropanoyl chloride in aqueous Na₂CO₃ .

Halogen-Substituted Propanamides

  • 2-Chloro-N-(3-(triethoxysilyl)propyl)propanamide (CTP) : Features a triethoxysilyl group instead of thiazole, enabling surface immobilization for polymer brush synthesis. This highlights the versatility of chloro-propanamides in material science applications .
  • 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide : Substitutes the propanamide chain with a benzamide core and adds a second chlorine. The aromatic benzamide may enhance π-π stacking interactions, relevant to crystallization and bioavailability .

Heterocyclic Hybrids with Extended Functionality

  • 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(thiazol-2-yl)propanamides (8a–h) : Incorporate a sulfanyl-linked oxadiazole ring, expanding the heterocyclic framework. These hybrids are synthesized via coupling of thiazol-2-yl propanamide electrophiles with oxadiazole-thiol nucleophiles, demonstrating modular synthetic routes for bioactivity optimization .
  • 2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide : Includes a methoxyphenyl substituent on the thiazole, introducing electron-donating effects that may modulate electronic properties and solubility .

Propanamide Derivatives with Alternative Heterocycles

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide : Combines indole and carbazole moieties, showcasing the propanamide backbone’s adaptability in targeting neurological or anticancer pathways .
  • 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide : Substitutes thiazole with benzimidazole and isoxazole, demonstrating divergent biological targeting (e.g., kinase inhibition) .

Structural and Functional Data Table

Compound Name Molecular Formula Key Substituents Biological/Functional Relevance Synthesis Method Reference
2-Chloro-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide C₉H₁₂ClN₂OS Thiazole, propan-2-yl, α-Cl Potential anti-inflammatory activity Not explicitly detailed in evidence
3-Bromo-N-(1,3-thiazol-2-yl)propanamide (3a) C₆H₇BrN₂OS Thiazole, α-Br Electrophilic intermediate Reaction of thiazol-2-amine with 3-bromopropanoyl chloride
2-Chloro-N-(3-(triethoxysilyl)propyl)propanamide C₁₁H₂₃ClNO₃Si Triethoxysilyl Surface-initiated polymerization Two-step synthesis from allylamine
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide C₁₀H₆Cl₂N₂OS Benzamide, 2,4-diCl Analgesic, antipyretic applications Condensation of benzoyl chloride with thiazol-2-amine
2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide C₁₃H₁₃ClN₂O₂S 4-Methoxyphenyl-thiazole Modified solubility and electronic profile Commercial synthesis (CymitQuimica)

Key Research Findings

  • Synthetic Flexibility : The propanamide backbone allows modular derivatization. For example, bromo or chloro electrophiles react readily with thiazol-2-amines to generate intermediates for further functionalization .
  • Biological Relevance : Thiazole-containing analogs exhibit broad bioactivity, with substituents like oxadiazole or methoxyphenyl enhancing target specificity .
  • Material Applications : Chloro-propanamides with silyl groups (e.g., CTP) enable surface grafting, demonstrating utility beyond pharmaceuticals .

Biological Activity

2-chloro-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide is a thiazole-containing compound known for its diverse biological activities. Thiazole derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial, antifungal, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing nitrogen and sulfur atoms. The presence of the chlorine atom and the propanamide group enhances its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, showing potential as an antimicrobial agent.
  • Anticancer Properties : Studies have shown that it can inhibit the proliferation of cancer cell lines, particularly in prostate cancer models.
  • Enzyme Inhibition : The compound interacts with specific enzymes, contributing to its biological effects.

Antimicrobial Activity

Recent studies highlight the antimicrobial efficacy of thiazole derivatives. For instance, a study by Padmaja et al. (2016) demonstrated that similar thiazole compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Anticancer Activity

In vitro studies have reported that this compound can induce apoptosis in cancer cells. A notable study showed that this compound inhibited the growth of prostate cancer cell lines with an IC50 value indicating effective cytotoxicity . The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring can enhance its anticancer potency .

Case Studies

  • Prostate Cancer Cell Line Study : In a recent investigation, this compound was tested against LNCaP prostate cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with apoptosis confirmed through flow cytometry assays .
  • Antimicrobial Screening : A series of tests were conducted on various thiazole derivatives, including our compound, against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively at concentrations ranging from 25 to 100 µg/mL.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Protein Kinases : The compound may inhibit key protein kinases involved in cell proliferation pathways.
  • DNA Interaction : It has been suggested that the thiazole moiety can intercalate with DNA, disrupting replication in cancer cells .

Q & A

Q. Table 1: Yield Optimization Under Different Conditions

ConditionYield (%)Reference
DMF, 25°C, KI catalyst85–90
Acetone, 0°C, no catalyst60–65

Basic: What spectroscopic techniques are essential for confirming the molecular structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies proton environments (e.g., thiazole ring protons at δ 7.2–8.1 ppm, chloro-substituted methyl groups at δ 1.5–1.7 ppm) .
    • ¹³C NMR : Confirms carbonyl (C=O, ~170 ppm) and thiazole carbons .
  • Infrared Spectroscopy (IR) : Detects amide C=O stretch (~1650 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 296.77 for [M+H]⁺) validate molecular weight .

Advanced: How do structural modifications at the thiazole ring influence the compound’s antimicrobial efficacy?

Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) enhance antimicrobial activity by increasing electrophilicity and target binding .
  • Substituent Position : Para-substituted aryl groups on the thiazole improve membrane penetration compared to meta-substitution .

Q. Table 2: Comparative Antimicrobial Activity of Analogues

Compound ModificationMIC (μg/mL) vs. S. aureusReference
4-Trifluoromethylphenyl2.5
4-Methoxyphenyl10.0
Unsubstituted phenyl25.0

Advanced: What methodologies resolve discrepancies in reported biological activities across studies?

Methodological Answer:
To address contradictions:

Standardized Assays : Use consistent microbial strains (e.g., ATCC controls) and assay protocols (e.g., broth microdilution) .

Computational Modeling : Molecular docking studies (e.g., with E. coli DNA gyrase) rationalize variations in IC₅₀ values by analyzing binding modes .

Meta-Analysis : Compare datasets across studies to identify confounding factors (e.g., solvent effects, purity thresholds >95%) .

Example : A 2023 study attributed conflicting anticancer data to impurities in early synthetic batches, resolved via HPLC purification (>99% purity) .

Advanced: How can crystallography data validate the compound’s molecular conformation?

Methodological Answer:

  • X-Ray Diffraction (XRD) : Single-crystal XRD with SHELX software refines bond lengths and angles, confirming the thiazole-propanamide dihedral angle (~15°) .
  • Twinning Analysis : SHELXL detects twinning in crystals, common in chloro-substituted amides, ensuring accurate structural resolution .

Q. Key Parameters :

  • Space group: P2₁/c
  • R-factor: <0.05 for high-resolution data .

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